Tetrahydrophthalic anhydride

Description

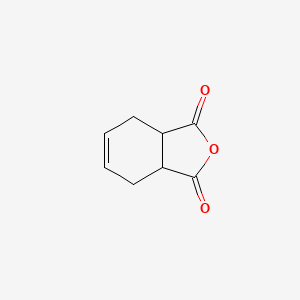

Structure

3D Structure

Properties

IUPAC Name |

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3, Array | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026516 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 6.7kPa: 195 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

315 °F (157 °C) Open cup, 157 °C o.c. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.20 at 105 °C, 1.4 g/cm³ | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline powder | |

CAS No. |

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Tetrahydrophthalic Anhydride and Its Derivatives

Diels-Alder Reaction-Based Synthesis

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, is particularly well-suited for the synthesis of tetrahydrophthalic anhydride (B1165640) and its derivatives, with maleic anhydride serving as a highly effective dienophile. The concerted nature of this reaction allows for a high degree of stereochemical control, making it a preferred route for accessing these valuable compounds.

Mechanistic Investigations of Diels-Alder Condensation

The reaction between 1,3-butadiene (B125203) and maleic anhydride is a classic example of the Diels-Alder reaction, yielding cis-4-cyclohexene-1,2-dicarboxylic anhydride. utahtech.eduquizlet.com This reaction proceeds through a concerted mechanism involving a cyclic transition state, where the diene and dienophile approach each other in parallel planes. researchgate.net The formation of the new six-membered ring occurs in a single step, with the stereochemistry of the reactants being retained in the product. quizlet.comzbaqchem.com

In a typical laboratory preparation, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene (B121364). utahtech.educhemistry-online.com This method avoids the handling of gaseous butadiene. The reaction is commonly carried out in a high-boiling solvent such as xylene to provide the necessary thermal energy for both the decomposition of 3-sulfolene and the subsequent cycloaddition. utahtech.educhemistry-online.comscribd.com The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can then be isolated by crystallization. scribd.com

Table 1: Experimental Parameters for the Reaction of Butadiene and Maleic Anhydride

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |

| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | Xylene | Reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride |

This table summarizes a typical experimental setup for the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

The reactivity of the diene in the Diels-Alder reaction can be significantly influenced by the presence of substituents. Electron-donating groups on the diene generally increase the reaction rate by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile (maleic anhydride). researchgate.net

For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride is an exothermic reaction that can proceed rapidly. atc.io Conversely, the presence of electron-withdrawing substituents, such as in 2,3-dibromo-1,3-butadiene, can alter the reaction dynamics. researchgate.netresearchgate.net The reaction of trans,trans-1,4-diphenylbutadiene with maleic anhydride has also been studied, with the stereospecificity of the endo-addition suggesting a concerted mechanism. rsc.org

Table 2: Effect of Substituents on Butadiene in Diels-Alder Reactions with Maleic Anhydride

| Diene | Substituent Type | Expected Reactivity Change |

| 2,3-Dimethyl-1,3-butadiene | Electron-donating | Increased |

| 2,3-Dibromo-1,3-butadiene | Electron-withdrawing | Decreased |

This table illustrates the general trend of substituent effects on the rate of the Diels-Alder reaction.

Cyclopentadiene (B3395910) is a highly reactive diene in the Diels-Alder reaction. However, at room temperature, it readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene (B1670491). unwisdom.org To use cyclopentadiene as a reactant, dicyclopentadiene must first be "cracked" by heating, which reverses the dimerization and yields the monomer. unwisdom.org

The reaction of cyclopentadiene with maleic anhydride produces cis-norbornene-5,6-endo-dicarboxylic anhydride. unwisdom.org High pressure has been shown to significantly influence the kinetics and selectivity of this reaction. researchgate.net Increasing pressure can lower the transition state energy and enhance the preference for the endo product. researchgate.net This is attributed to the smaller volume of the endo transition state compared to the exo transition state.

Table 3: Influence of Pressure on the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

| Pressure | Effect on Transition State Energy | Predominant Product |

| 1 atm | Standard | Endo |

| High Pressure (e.g., 10000 atm) | Lowered | Strongly Favored Endo |

This table summarizes the impact of high pressure on the reaction profile and product selectivity.

The Diels-Alder reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with maleic anhydride is of industrial importance for the production of methyltetrahydrophthalic anhydride (MTHPA). chemchina.comjxnychemical.com This reaction has been studied under various conditions, including in supercritical carbon dioxide, to understand its kinetics. acs.orgacs.orgelsevierpure.com The rate of this bimolecular reaction is dependent on temperature and pressure. acs.orgelsevierpure.com

The industrial synthesis of MTHPA often uses a C5 fraction containing pentadienes as the source of the diene. chemchina.comgoogle.com The reaction with molten maleic anhydride is typically carried out at elevated temperatures. jxnychemical.com Following the initial cycloaddition, an isomerization step is often employed to produce a liquid mixture of MTHPA isomers. chemchina.com

Table 4: Kinetic Data for the Isoprene and Maleic Anhydride Reaction

| Temperature (K) | Pressure (MPa) | Rate Constant (L/mol·hr) |

| 308.2 | 7.5 - 14.1 | Varies |

| 313.2 | 7.5 - 14.1 | Varies |

| 318.2 | 7.5 - 14.1 | Varies |

This table presents a qualitative summary of kinetic studies, indicating that rate constants are measured across ranges of temperature and pressure. Specific values can be found in the cited literature. elsevierpure.comresearchgate.net

Furan (B31954) can act as a diene in the Diels-Alder reaction with maleic anhydride to form an oxa-bridged analog, specifically exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. zbaqchem.comresearchgate.net This reaction is notable because it involves the temporary disruption of the aromaticity of the furan ring. masterorganicchemistry.com

The reaction is reversible, and the stereochemical outcome is subject to kinetic and thermodynamic control. masterorganicchemistry.com The endo adduct is formed faster (kinetic product), but the exo adduct is more stable (thermodynamic product). masterorganicchemistry.comacs.org At lower temperatures, the formation of the endo product may be favored, while at higher temperatures, the equilibrium will shift towards the more stable exo product. masterorganicchemistry.com The reaction has been shown to be accelerated in supercritical carbon dioxide compared to conventional organic solvents. rsc.org

Table 5: Stereochemical Control in the Furan and Maleic Anhydride Reaction

| Control | Favored Product | Rationale |

| Kinetic | endo-adduct | Lower activation energy |

| Thermodynamic | exo-adduct | Greater thermodynamic stability |

This table outlines the principles of kinetic and thermodynamic control as they apply to the Diels-Alder reaction between furan and maleic anhydride.

Regioselectivity and Stereoselectivity in Diels-Alder Synthesis

The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction between a conjugated diene (like 1,3-butadiene) and a dienophile (maleic anhydride). zbaqchem.com This reaction is highly stereospecific and regioselective, meaning the spatial arrangement of atoms in the reactants dictates the stereochemistry of the product, and there is a preference for the formation of one constitutional isomer over another. quizlet.comyoutube.com

The stereoselectivity of the Diels-Alder reaction is a well-established principle. The reaction is concerted, proceeding through a cyclic transition state. atc.io Consequently, the stereochemistry of the dienophile is retained in the product. libretexts.org In the reaction between 1,3-butadiene and maleic anhydride, the cis-configuration of the electron-withdrawing carboxyl groups in maleic anhydride results in the formation of the cis-isomer of the product, cis-1,2,3,6-tetrahydrophthalic anhydride. quizlet.comyoutube.com

Diels-Alder reactions can yield two primary stereoisomers: the endo and exo products. The endo product is generally favored due to a phenomenon known as secondary orbital overlap. libretexts.org In the transition state leading to the endo product, there is a favorable bonding interaction between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-bond at the C2 and C3 atoms of the diene. libretexts.org This additional electronic stabilization lowers the energy of the endo transition state, making it the kinetically preferred product. libretexts.orgyoutube.com Steric hindrance can sometimes favor the exo product, but in the absence of significant steric constraints, the endo product predominates. libretexts.org

Regioselectivity becomes a key consideration when both the diene and dienophile are unsymmetrical. The reaction's outcome is governed by the electronic properties of the substituents. masterorganicchemistry.com The most widely accepted model to predict regioselectivity is the Frontier Molecular Orbital (FMO) theory. This theory posits that the reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The reaction is favored when the atoms with the largest coefficients in the respective HOMO and LUMO align, leading to the major regioisomer. libretexts.orgmasterorganicchemistry.com For instance, in reactions with an electron-donating group on the diene and an electron-withdrawing group on the dienophile, the preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

Influence of Reaction Conditions on Isomer Formation and Purity

Temperature and Pressure: The Diels-Alder reaction is an equilibrium process. While it is often exothermic, elevated temperatures are sometimes required to overcome the activation energy. utahtech.edu However, excessively high temperatures can promote the reverse reaction (retro-Diels-Alder), which can lead to product decomposition and the formation of impurities. utahtech.edu For the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride from butadiene and maleic anhydride, an exothermic reaction occurs, with temperatures reaching 70–75°C. orgsyn.org For substituted analogs like methylthis compound, reaction temperatures are generally kept moderate, typically between 40°C and 60°C, to ensure high conversion of maleic anhydride and minimize side reactions. google.com Pressure can also be manipulated; for instance, a batch synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride can be optimized at temperatures of 130°C and pressures below 1.0 MPa. chemicalbook.com

Solvents and Catalysts: The choice of solvent can influence reaction rates and product purity. Solvents like benzene (B151609) or xylene are commonly used. utahtech.eduorgsyn.org It is crucial to use a dry solvent, as the presence of water can lead to the hydrolysis of maleic anhydride into maleic acid, which can complicate product crystallization and purification. utahtech.edu

Furthermore, isomerization of the double bond within the cyclohexene (B86901) ring of this compound can occur, leading to a mixture of isomers. This process can be influenced by reaction conditions and the presence of catalysts. For example, normally solid tetrahydrophthalic anhydrides can be converted into their normally liquid isomers by heating them in the presence of a solid, particulate, acidic siliceous cracking catalyst. google.com This isomerization is typically carried out at temperatures between 100°C and 250°C. google.com The use of catalysts like P₂O₅ has also been investigated for the isomerization of cis-1,2,3,6-tetrahydrophthalic anhydride to produce a mixture of liquid isomers. chemicalbook.com

An optimized continuous synthesis method for cis-1,2,3,6-tetrahydrophthalic anhydride has been developed using tetrahydrofuran (B95107) as a solvent. chemicalbook.com The optimal conditions were found to be a temperature of 140°C, a pressure of 1.5 MPa, and a molar ratio of butadiene to maleic anhydride of 1.6, which resulted in a maleic anhydride conversion of 98.93% and a product purity of 99.07%. chemicalbook.com

| Parameter | Condition | Effect on Synthesis | Reference |

| Temperature | 40-75°C | Optimal for forward reaction; avoids retro-Diels-Alder | orgsyn.orggoogle.com |

| Temperature | 100-250°C | Promotes isomerization to liquid forms with catalyst | google.com |

| Pressure | < 1.0 - 1.5 MPa | Can be optimized to improve yield and purity | chemicalbook.com |

| Solvent | Tetrahydrofuran, Benzene, Xylene | Affects reaction rate; must be dry to prevent hydrolysis | utahtech.eduorgsyn.orgchemicalbook.com |

| Catalyst | Acidic siliceous cracking catalyst, P₂O₅ | Facilitates isomerization of the double bond | chemicalbook.comgoogle.com |

| Reactant Ratio | Butadiene:Maleic Anhydride ~1.6:1 | Optimized for high conversion and yield | chemicalbook.com |

Synthesis of Functionalized this compound Analogs

Synthesis of Substituted 1,2,3,6-Tetrahydrophthalic Anhydride End Caps (B75204)

Substituted 1,2,3,6-tetrahydrophthalic anhydrides are valuable as end caps for polyimide resins, enhancing properties such as thermo-oxidative stability. acs.orgbiu.ac.il These functionalized analogs are synthesized via the Diels-Alder condensation of appropriately substituted butadienes with maleic anhydride. acs.org

The synthesis of several specific analogs has been reported, including 3-phenyl, 3-methoxy, 3-trimethylsilyloxy, and 3,6-diphenyl derivatives. acs.org The general synthetic route involves the reaction of the corresponding substituted 1,3-butadiene with maleic anhydride. acs.orgbiu.ac.il

For example, the synthesis of the 3-phenyl analog, 3-phenyl-1,2,3,6-tetrahydrophthalic anhydride, involves the reaction of 2-phenyl-1,3-butadiene with maleic anhydride. A reported synthesis achieved an 87% total yield of the product, which was then purified by recrystallization to obtain a colorless product with a melting point of 121.5-122.5°C. acs.org

The synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene, a precursor for a methoxy-substituted analog, is achieved by reacting 4-methoxy-3-buten-2-one (B155257) with triethylamine (B128534) and chlorotrimethylsilane. orgsyn.org This substituted diene can then react with maleic anhydride. orgsyn.org Similarly, 2-(trimethoxy)silyl-1,3-butadiene reacts with maleic anhydride at room temperature to yield 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride. prepchem.com

The table below summarizes the synthesis of these substituted this compound end caps. acs.org

| Substituent | Diene Reactant | Dienophile | Product | Reported Yield | Melting Point (°C) |

| 3-Phenyl | 2-Phenyl-1,3-butadiene | Maleic Anhydride | 3-Phenyl-1,2,3,6-tetrahydrophthalic anhydride | 87% | 121.5-122.5 |

| 3-Methoxy | 2-Methoxy-1,3-butadiene | Maleic Anhydride | 3-Methoxy-1,2,3,6-tetrahydrophthalic anhydride | - | - |

| 3-Trimethylsilyloxy | 2-Trimethylsilyloxy-1,3-butadiene | Maleic Anhydride | 3-Trimethylsilyloxy-1,2,3,6-tetrahydrophthalic anhydride | - | - |

| 3,6-Diphenyl | 2,5-Diphenyl-1,3-butadiene | Maleic Anhydride | 3,6-Diphenyl-1,2,3,6-tetrahydrophthalic anhydride | - | - |

Mechanistic Insights into Functional Group Transformations

This compound and its derivatives can undergo various functional group transformations, particularly under thermal stress. When used as end caps in polyimides, these moieties are designed to facilitate cross-linking upon heating. The subsequent thermal behavior involves a competition between cross-linking and aromatization reactions. acs.orgbiu.ac.il

Upon heating mixtures of substituted 1,2,3,6-tetrahydrophthalic anhydrides with diamines like methylenedianiline, a transformation from the initial anhydride to a monoimide and then to a bisimide occurs at lower temperatures (e.g., around 204°C). acs.org At higher temperatures (315-371°C), a competition arises between two primary mechanistic pathways: polymerization via cross-linking and aromatization of the cyclohexene ring. acs.orgbiu.ac.il

The aromatization process is an oxidative one, as evidenced by the fact that thermolysis under an inert atmosphere significantly reduces the amount of aromatic product formed. acs.orgbiu.ac.il This oxidative aromatization is believed to be responsible for the improved thermo-oxidative stability observed in polyimides end-capped with these structures. The formation of a substantial percentage of aromatic product leads to a corresponding decrease in the extent of cross-linking, which can also result in increased frangibility of the material. acs.org The specific substituents on the tetrahydrophthalic ring influence the balance between these competing cross-linking and aromatization pathways.

Reaction Mechanisms and Pathways of Tetrahydrophthalic Anhydride

Nucleophilic Ring-Opening Reactions

The core of Tetrahydrophthalic anhydride's reactivity lies in the susceptibility of its anhydride (B1165640) functional group to nucleophilic attack. The two carbonyl carbons are electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This polarity facilitates the ring-opening of the anhydride upon reaction with a wide range of nucleophiles. chemrxiv.orgyoutube.com This class of reactions is fundamental to the use of THPA as a building block in organic synthesis and polymer chemistry.

This compound readily reacts with primary and secondary amines. manavchem.com The initial step involves a nucleophilic attack by the amine on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of an intermediate amic acid (a compound containing both an amide and a carboxylic acid group). beilstein-journals.orgnih.gov This intermediate can then undergo further reactions, typically cyclization through dehydration, to form stable imide rings. beilstein-journals.orgyoutube.com

The reaction of 1,2,3,6-Tetrahydrophthalic anhydride with various primary amines is a key method for synthesizing a range of cyclic imides. ekb.eg This reaction typically proceeds in two steps: the initial formation of an amic acid intermediate, followed by a cyclization step, often promoted by heat or a dehydrating agent like acetic anhydride, to form the five-membered imide ring. beilstein-journals.orgnih.govekb.eg This process is a versatile route for creating N-substituted tetrahydrophthalimides. wikipedia.org

A variety of amino compounds can be used as reactants, leading to a diverse array of cyclic imide derivatives. For example, reactions have been successfully carried out with aminothiazoles, aminopyridines, and various diamines to produce the corresponding cyclic imides. ekb.eg

Furthermore, this compound serves as a precursor in the synthesis of more complex heterocyclic structures like quinazolin-2,4-diones. A series of tetrahydroquinazolin-2,4-diones can be synthesized from 2-phenylsulphonyloxy-3a,4,7,7a-tetrahydroisoindol-1,3-dione, which is itself derived from THPA. ekb.eg This multi-step synthesis involves reacting the precursor with different amino compounds, including hetero-amines and amino acids, to construct the quinazoline (B50416) ring system. ekb.egmdpi.com

| Amine Reactant | Resulting Cyclic Imide Product |

|---|---|

| 2-Aminothiazole | Corresponding 2-thiazolyl-tetrahydrophthalimide |

| 4-Aminopyridine (B3432731) | Corresponding 4-pyridyl-tetrahydrophthalimide |

| 2-Aminobenzothiazole | Corresponding 2-benzothiazolyl-tetrahydrophthalimide |

| Hexamethylenediamine | Corresponding bis-tetrahydrophthalimide |

This compound reacts with N³-substituted amidrazones to form new acyl derivatives. nih.govmdpi.com This reaction involves the nucleophilic attack of the amidrazone on the anhydride, leading to a ring-opened acyclic compound that contains a cyclohex-1-ene-1-carboxylic acid moiety. nih.gov These reactions are typically carried out in an anhydrous solvent like diethyl ether. nih.gov

The resulting amidrazone derivatives can serve as intermediates for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net While some reactions of amidrazones with anhydrides can result in acyclic species, under certain conditions, these intermediates can undergo intramolecular cyclization to form heterocyclic rings. nih.gov Specifically, derivatives obtained from the reaction of amidrazones with anhydrides can be cyclized to form 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.net The synthesis of 1,2,4-triazoles from amidrazone precursors is a recognized route in organic chemistry, often involving oxidative cyclization. nih.govorganic-chemistry.org

| Amidrazone Reactant (1a-1f) | Reaction Solvent | Product (2a-2f) | Yield |

|---|---|---|---|

| Amidrazone 1a | Diethyl ether | Acyl derivative 2a | 92.5% |

| Amidrazone 1b | Diethyl ether | Acyl derivative 2b | Data not specified |

| Amidrazone 1c | Diethyl ether | Acyl derivative 2c | Data not specified |

| Amidrazone 1d | Diethyl ether | Acyl derivative 2d | Data not specified |

| Amidrazone 1e | Diethyl ether | Acyl derivative 2e | Data not specified |

| Amidrazone 1f | Diethyl ether | Acyl derivative 2f | Data not specified |

This compound undergoes esterification when reacted with alcohols. manavchem.com This reaction is analogous to the esterification of other cyclic anhydrides, such as phthalic anhydride, and typically proceeds in two distinct stages. researchgate.netresearchgate.net The first stage is a rapid, non-catalytic reaction where the alcohol attacks one of the carbonyl groups, opening the anhydride ring to form a monoester. researchgate.netresearchgate.net This monoester contains both an ester group and a carboxylic acid group.

The second stage, the conversion of the monoester to a diester, is a slower, reversible reaction that requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium toward the product. researchgate.netresearchgate.netasianpubs.org This two-step process allows for the synthesis of both mono- and diesters, which are valuable as plasticizers, and as intermediates in the production of polyesters and alkyd resins. penpoly.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, can be controlled to favor the formation of either the monoester or the diester. For instance, using an excess of alcohol and an acid catalyst under reflux with water removal will favor diester formation. asianpubs.org

The chemical behavior of this compound is defined by its strong electrophilic character. chemrxiv.org The carbonyl carbons of the anhydride group are electron-deficient, making them prime targets for nucleophilic attack. This reactivity places anhydrides high in the reactivity order of carboxylic acid derivatives, allowing them to act as effective acylating agents. manavchem.com

In acylation reactions, THPA transfers an acyl group to a nucleophile. The reaction mechanism is typically a nucleophilic addition-elimination process. youtube.com A nucleophile (such as an alcohol, amine, or water) first adds to a carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the ring is opened by the elimination of the carboxylate group, which acts as a good leaving group, resulting in the formation of a new ester or amide and a carboxylic acid. manavchem.comyoutube.com This inherent reactivity makes THPA a useful reagent for modifying substrates by introducing the tetrahydrophthaloyl group. chemrxiv.org

Reactions with Amines for Imide and Amide Formation

Polymerization Pathways

This compound can be utilized as a monomer in polymerization reactions, primarily in the synthesis of polyesters and alkyd resins. penpoly.com Its bifunctional nature, arising from the anhydride group which can react as a dicarboxylic acid equivalent, allows it to participate in step-growth polymerization with polyols (compounds with multiple hydroxyl groups) like glycols. penpoly.com

The polymerization process typically begins with the ring-opening of the anhydride by a hydroxyl group from the polyol, forming a monoester with a free carboxylic acid group. This carboxylic acid can then react with another hydroxyl group, initiating the esterification cascade that builds the polymer chain. researchgate.net This process is used to create unsaturated polyester (B1180765) resins, where the double bond from the THPA's cyclohexene (B86901) ring is incorporated into the polymer backbone. penpoly.com These unsaturated sites can be subsequently cross-linked, often with a vinyl monomer like styrene, to form a rigid, thermoset material. penpoly.com

Additionally, THPA can undergo homopolymerization under certain conditions. For example, heating THPA with an initiator can lead to the formation of a polymer product. patsnap.com At very high temperatures (above 250°C), THPA can also self-react, eliminating carbon dioxide to form light-colored resins. penpoly.com

| Initiator | Reaction Conditions | Application of Resulting Polymer |

|---|---|---|

| Benzoyl peroxide | Heated to 100°C, kept for 2 hours | Mixed with epoxy resin and cured |

| Glycine ferrous complex | Heated to 100°C, kept for 3 hours | Mixed with epoxy resin and cured |

| 30% AlCl₃ aqueous solution | Heated to 100°C, kept for 4 hours | Mixed with epoxy resin and cured |

Copolymerization Mechanisms

This compound (THPA) primarily undergoes Ring-Opening Copolymerization (ROCOP) with epoxides to form polyesters. This mechanism is a cornerstone of its use in producing various resins and polymers. The process is typically catalyzed and can be initiated by different systems, including metal-based catalysts and metal-free Lewis pairs.

The general mechanism involves the activation of the monomers by the catalytic system. In a common pathway, the catalyst activates the epoxide, making it susceptible to nucleophilic attack. The anhydride then reacts, leading to the opening of its ring and the formation of a carboxylate intermediate. This intermediate, in turn, attacks another activated epoxide molecule, propagating the polymer chain. This alternating insertion of epoxide and anhydride monomers leads to the formation of a polyester with a highly regular structure. The efficiency and selectivity of the copolymerization are heavily dependent on the choice of catalyst and reaction conditions.

A variety of catalytic systems have been developed for this process. Metal complexes involving zinc, chromium, aluminum, and cobalt are effective. Additionally, metal-free systems, often composed of a Lewis acid and a Lewis base (e.g., a phosphine (B1218219) or an amine), have gained attention as they can offer high activity and selectivity without the concerns of metal contamination in the final product.

Ring-Opening Polymerization

The ring-opening of the this compound moiety is the fundamental step that enables its polymerization into polyesters. This process occurs during the copolymerization with comonomers like epoxides. The strain in the anhydride ring facilitates its opening upon nucleophilic attack.

The mechanism is initiated by a nucleophile, which can be the hydroxyl group of an initiator alcohol or the counter-ion of the catalyst. This nucleophile attacks one of the carbonyl carbons of the anhydride. This attack leads to the cleavage of the acyl-oxygen bond, opening the ring and generating a carboxylate group. This newly formed carboxylate is then capable of reacting with a comonomer, such as an epoxide, to continue the polymerization process. The alternation between the ring-opening of the anhydride and the ring-opening of the epoxide comonomer is what builds the polyester backbone. The regioselectivity of the ring-opening can be influenced by the catalyst and the substituents on the anhydride or epoxide.

Oxidative Degradation and Aromatization Mechanisms

Pathways for Thermal Oxidative Degradation

Polymers derived from this compound, particularly unsaturated polyester resins, are susceptible to thermal oxidative degradation. The degradation process is complex and involves multiple reaction pathways, primarily targeting the ester linkages and the cyclohexene ring.

The initial stages of degradation at elevated temperatures in the presence of oxygen often involve the formation of hydroperoxides on the polymer backbone. The double bond in the THPA-derived cyclohexene ring is a potential site for oxidation. The degradation of the ester groups can proceed through a heterolytic cleavage, which can be accelerated by heat. This process can lead to chain scission, resulting in the formation of various degradation products including carbon dioxide, aldehydes, and phthalic anhydride itself. In unsaturated polyester resins, the degradation can manifest in two main steps, with maximum decomposition temperatures observed around 394 °C and 519 °C. The presence of oxygen typically lowers the thermal stability of the polymer, leading to the formation of a wider variety of oxidation products.

Table 1: Key Processes in Thermal Oxidative Degradation of THPA-based Polyesters

| Degradation Process | Description | Resulting Products |

|---|---|---|

| Hydroperoxide Formation | Initial attack of oxygen on the polymer chain, often at allylic positions. | Hydroperoxides |

| Ester Linkage Scission | Thermal cleavage of the ester bonds in the polymer backbone. | Carboxylic acids, alcohols, olefins, CO2 |

| Oxidation of Cyclohexene Ring | Reactions involving the double bond of the THPA moiety. | Aldehydes, ketones, and other oxygenated species |

Mechanisms of Aromatization in Polyimide Systems

When this compound is used as an end cap in polyimide systems for addition curing, a critical reaction at high temperatures is its aromatization to a phthalic anhydride derivative. This process, which involves the dehydrogenation of the cyclohexene ring, competes with crosslinking reactions.

The mechanism for this aromatization is an oxidative one. At curing temperatures, typically above 300°C, the tetrahydrophthalimide end caps (B75204) can undergo a dehydrogenation reaction, releasing hydrogen and forming a stable aromatic phthalimide (B116566) structure. This transformation is believed to enhance the thermal oxidative stability of the resulting polyimide network. The process can be facilitated by the presence of oxidizing agents or can occur through reaction with atmospheric oxygen at elevated temperatures. The conversion of the tetrahydrophthalic group to a more thermally stable phthalic group reduces the potential for other degradation pathways that could compromise the integrity of the polymer at high service temperatures. This aromatization is a key factor in improving the high-temperature performance of polyimides cured with THPA-based end caps.

Reductive Pathways

Reduction to Tetrahydrophthalic Acid

The conversion of this compound to tetrahydrophthalic acid is most directly achieved through hydrolysis, a reaction with water, rather than a formal reduction. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the corresponding dicarboxylic acid. The reaction produces heat and is generally straightforward.

While hydrolysis is the direct route to the acid, other reductive pathways can be employed to modify the anhydride group. For instance, reduction of anhydrides with strong reducing agents like lithium aluminum hydride (LiAlH4) typically yields the corresponding diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), can selectively reduce one of the carbonyl groups of an anhydride to form a lactone (a cyclic ester). In the case of phthalic anhydride, this results in the formation of phthalide. Therefore, while the term "reduction to acid" is used, the chemically accurate pathway is hydrolysis.

Table 2: Products from Reactions of this compound

| Reactant(s) | Reaction Type | Major Product |

|---|---|---|

| Water (H₂O) | Hydrolysis | Tetrahydrophthalic acid |

| Sodium Borohydride (NaBH₄) | Reduction | Tetrahydrophthalic lactone (analogous to phthalide) |

Isomerization Processes

Isomerization of this compound and its derivatives involves the migration of the double bond within the cyclohexene ring. This shift in the position of the double bond alters the physical properties of the compound, notably its melting point.

Acid-catalyzed isomerization of this compound is a method employed to convert normally solid isomers into their normally liquid counterparts. This process typically involves a shift of the nuclear double bond within the molecule. google.com

The mechanism for acid-catalyzed double bond migration in cyclic alkenes generally proceeds through a protonation-deprotonation sequence. youtube.com In the case of an isomer of this compound, the reaction is initiated by the protonation of the carbon-carbon double bond by a strong acid, leading to the formation of a carbocation intermediate. The positive charge is located on the carbon atom that is more substituted, following Markovnikov's rule.

Subsequently, a proton is eliminated from an adjacent carbon atom. The removal of a proton from a different position relative to the original double bond results in the formation of a new, more stable, conjugated double bond system if possible, or simply a positional isomer. youtube.com The driving force for this reaction is the formation of a more thermodynamically stable isomeric mixture. youtube.com

Solid acid catalysts, such as silica-alumina cracking catalysts, are often used to facilitate this reaction at elevated temperatures, typically in the range of 100°C to 250°C. google.com The use of solid catalysts is advantageous as they can be easily separated from the liquid product mixture by filtration. google.com Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have also been utilized, although they can sometimes lead to the formation of tarry residues. google.com

Table 1: Conditions for Acid-Catalyzed Isomerization of this compound

| Catalyst Type | Temperature Range (°C) | Key Features |

| Solid Acidic Siliceous Cracking Catalyst | 100 - 250 | Insoluble in reactants, allows for easy separation. |

| Strong Mineral Acids (e.g., H₂SO₄, H₃PO₄) | Elevated | Soluble in reactants, may cause side reactions. |

This table summarizes typical conditions for the acid-catalyzed isomerization of this compound.

Thermal isomerization is another route to obtain mixtures of isomers, and it is particularly relevant for derivatives such as methylthis compound (MTHPA). The thermal treatment of specific isomers of MTHPA can lead to a mixture of different positional and stereoisomers. This process is typically carried out at temperatures ranging from 150°C to 250°C. google.com

The mechanism of thermal isomerization in these systems can be complex and may involve pericyclic reactions, such as ene reactions or sigmatropic rearrangements. wikipedia.orgwikipedia.org An ene reaction is a concerted process involving an alkene with an allylic hydrogen (the ene) and another unsaturated compound (the enophile). wikipedia.org In the context of MTHPA isomerization, an intramolecular hydrogen shift can occur, facilitated by the cyclic structure and the presence of the methyl group.

Sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, are also plausible pathways. wikipedia.org For instance, a wikipedia.orgnasa.gov-hydride shift, a type of sigmatropic rearrangement, could be responsible for the migration of the double bond within the cyclohexene ring of MTHPA. These reactions are governed by the principles of orbital symmetry and are often thermally allowed. stereoelectronics.org

Research on the thermal isomerization of substituted tetrahydrophthalic anhydrides, such as diphenyltetrahydrophthalic bisimides, has shown that heating can induce cis-trans isomerization to yield less sterically hindered and more stable products. nasa.govresearchgate.net This suggests that thermal energy can be used to overcome the activation barrier for the conversion between different stereoisomers.

Table 2: Research Findings on Thermal Isomerization of this compound Derivatives

| Derivative | Temperature (°C) | Observed Transformation | Reference |

| Methylthis compound Precursor | 150 - 250 | Formation of a mixture of MTHPA isomers. | google.com |

| Methylendianiline 3,6-Diphenyltetrahydrophthalic Bisimide | 316 | Conversion of a cis, cis, cis isomer to a less hindered trans, cis, trans isomer. | nasa.govresearchgate.net |

This table presents key findings from studies on the thermal isomerization of various derivatives of this compound.

Advanced Characterization Techniques for Tetrahydrophthalic Anhydride Based Systems

Spectroscopic Analysis

Spectroscopic methods are indispensable for the in-depth characterization of THPA-based systems. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) offer complementary information regarding the molecular framework, functional groups, mass, and radical species, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can assemble a precise picture of a molecule's architecture.

Different isomers of tetrahydrophthalic anhydride (B1165640), such as cis-1,2,3,6-tetrahydrophthalic anhydride and 3,4,5,6-tetrahydrophthalic anhydride, can be readily distinguished using ¹H and ¹³C NMR spectroscopy due to their distinct chemical environments. chemicalbook.comchemicalbook.com

In cis-1,2,3,6-tetrahydrophthalic anhydride, the molecule's symmetry and the presence of a double bond between C4 and C5 result in a unique set of signals. chemicalbook.comchegg.com The olefinic protons (=CH) typically appear downfield (around 5.9-6.0 ppm) due to the deshielding effect of the double bond. The methine protons (-CH) attached to the carbons bearing the anhydride group are also distinct. In contrast, 3,4,5,6-tetrahydrophthalic anhydride lacks these specific olefinic protons and instead shows signals corresponding to the hydrogens on a cyclohexene (B86901) ring fused to the anhydride moiety. chemicalbook.com

Similarly, ¹³C NMR spectra provide clear differentiation. The olefinic carbons in the cis-1,2,3,6-isomer will produce signals in the characteristic alkene region (typically 120-140 ppm), which are absent in the spectrum of the 3,4,5,6-isomer. spectrabase.com The carbonyl carbons (C=O) of the anhydride group in both isomers will appear significantly downfield (often >160 ppm).

| Isomer | Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|---|

| cis-1,2,3,6-Tetrahydrophthalic anhydride | ¹H | Olefinic (=CH) | ~5.9-6.0 |

| Methine (-CH-CO) | ~3.5 | ||

| ¹³C | Olefinic (C=C) | ~125-135 | |

| 3,4,5,6-Tetrahydrophthalic anhydride | ¹H | Allylic (-CH₂-C=) | ~2.1-2.4 |

| Aliphatic (-CH₂-) | ~1.7-1.9 | ||

| ¹³C | Carbonyl (C=O) | >160 |

NMR spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time, including the thermolysis and polymerization of THPA-based systems. bruker.combenthamopen.com As a polymerization reaction proceeds, the characteristic NMR signals of the monomeric THPA will decrease in intensity, while new signals corresponding to the repeating units of the newly formed polymer will appear and grow. semanticscholar.org

For instance, in a polymerization reaction involving the opening of the anhydride ring or the reaction of the double bond, the disappearance of the olefinic proton signals (in the case of the cis-1,2,3,6-isomer) or changes in the signals of the carbons and protons adjacent to the anhydride group can be quantitatively tracked over time. semanticscholar.org This allows for the determination of reaction kinetics, conversion rates, and the structural characterization of the resulting polymer, including features like chain length and branching. bruker.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For tetrahydrophthalic anhydride, FTIR is particularly useful for confirming the presence of the characteristic anhydride and alkene functionalities. chemicalbook.comnist.gov

The most prominent features in the FTIR spectrum of THPA are the strong absorption bands associated with the cyclic anhydride group. Anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. Another key absorption is the C=C stretching vibration from the cyclohexene ring.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Anhydride (C=O) | Asymmetric Stretch | ~1820-1870 |

| Symmetric Stretch | ~1750-1800 | |

| Anhydride (C-O-C) | Stretch | ~1200-1300 |

| Alkene (C=C) | Stretch | ~1640-1680 |

| Aliphatic (C-H) | Stretch | ~2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. scienceready.com.au The molecular weight of this compound is 152.15 g/mol . nist.gov

Upon ionization in a mass spectrometer, the this compound molecule forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. One of the most significant fragmentation pathways for cis-1,2,3,6-tetrahydrophthalic anhydride is a retro-Diels-Alder reaction. This process involves the cleavage of the cyclohexene ring, resulting in the loss of a neutral butadiene molecule (C₄H₆, mass 54) and the formation of a maleic anhydride radical cation with an m/z of 98. Other fragmentation patterns can arise from the loss of carbon monoxide (CO) and carbon dioxide (CO₂). nih.govnih.gov

| Ion | Proposed Formula | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₈H₈O₃]⁺ | 152 | Parent Molecule |

| Fragment Ion | [C₄H₂O₃]⁺ | 98 | Retro-Diels-Alder (Loss of C₄H₆) |

| Fragment Ion | [C₇H₈O₂]⁺ | 124 | Loss of CO |

| Fragment Ion | [C₄H₄]⁺ | 79, 80 | Complex rearrangement fragments |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. This method is invaluable for studying reaction mechanisms that involve radical intermediates or for analyzing materials that have been altered by processes like irradiation.

A study involving the exposure of this compound single crystals to gamma radiation demonstrated the power of EPR in identifying the resulting paramagnetic species. tandfonline.comgazi.edu.tr The detailed analysis of the EPR spectra revealed the formation of two distinct carbon-centered THPA anion radicals within the crystal lattice. tandfonline.comgazi.edu.tr It was determined that these radicals are formed through the scission of a carbon-oxygen double bond in the anhydride ring. gazi.edu.tr By analyzing the g-values and hyperfine coupling constants from the spectra, researchers can obtain detailed information about the electronic structure and local environment of the unpaired electron. tandfonline.com

Crystallographic Analysis

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, these techniques are crucial for understanding its molecular geometry and packing in crystals.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the precise atomic arrangement within a crystal. Studies on 3,4,5,6-Tetrahydrophthalic anhydride have revealed a complex crystal structure. The analysis of three-dimensional X-ray-diffraction data, collected at 150 K, shows that this bicyclic compound crystallizes in the orthorhombic space group Pbca. researchgate.net A notable feature of this crystal structure is the presence of two symmetry-independent molecules in the asymmetric unit, leading to a total of 16 molecules within the unit cell. researchgate.netchemicalbook.com This complexity distinguishes it from geometrically similar molecules. chemicalbook.com

The crystal structures for isomers of this compound, such as cis-1,2,3,6-tetrahydrophthalic anhydride, have also been determined. This isomer crystallizes in the space group P2(1)/a with two independent molecules per asymmetric unit. researchgate.net The packing in these crystals is characterized by a columnar pattern sustained by a network of non-bonded intermolecular C=O⋯C=O interactions. chemicalbook.com

Crystallographic Data for this compound Isomers

| Compound | Formula | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') | Molecules per Unit Cell (Z) |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrahydrophthalic anhydride | C₈H₈O₃ | Orthorhombic | Pbca | 2 | 16 |

| cis-1,2,3,6-Tetrahydrophthalic anhydride | C₈H₈O₃ | Monoclinic | P2(1)/a | 2 | 8 |

Conformational Analysis in Solid State

The solid-state conformation of this compound molecules is determined from the crystal structure data. In the case of 3,4,5,6-Tetrahydrophthalic anhydride, the cyclohexene ring in both independent molecules adopts a half-chair conformation. researchgate.net The analysis also reveals significant distortion in this partially hydrogenated six-membered ring. The attached furan (B31954) ring is observed to be flattened in one of the independent molecules and slightly deviated from planarity in the other. researchgate.net

For the cis-Δ⁴-Tetrahydrophthalic anhydride isomer, a folded conformation is observed in the crystal structure. researchgate.net The cyclohexene ring in this isomer adopts a boat form, while the anhydride ring is relatively flattened. researchgate.net These determined conformations are crucial for understanding the molecule's reactivity and interactions.

Computational Chemistry for Structural and Mechanistic Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed information on molecular properties and energetics that can be difficult to obtain through measurement alone.

Molecular Orbital Calculations for Conformational Data

Molecular orbital (MO) calculations are employed to investigate the conformational geometries and relative stabilities of different this compound isomers. researchgate.net Theoretical calculations, including ab initio and semiempirical methods, have been used to study various conformers. researchgate.net

For 3,4,5,6-Tetrahydrophthalic anhydride, the half-chair conformation of the cyclohexene ring observed in the crystal structure is consistent with the conformational data derived from molecular-orbital calculations. researchgate.net Similarly, for cis-Δ⁴-Tetrahydrophthalic anhydride, calculations indicate that the folded conformation is favored over an open one, which aligns with results from NMR analysis and X-ray diffraction. researchgate.net These computational results show that the cyclohexene ring adopts a half-chair form in cis-Δ¹-THPA and a boat form in cis-Δ⁴-THPA. researchgate.net

Calculated Ring Conformations for this compound Isomers

| Isomer | Cyclohexene Ring Conformation | Anhydride Ring Conformation |

|---|---|---|

| cis-Δ¹-THPA | Half-chair | Flattened |

| cis-Δ²-THPA | Deformed sofa | Twisted |

| cis-Δ³-THPA | Deformed sofa | Twisted |

| cis-Δ⁴-THPA | Boat | Flattened |

Lattice Energy Calculations for Crystal Structure Prediction and Intermolecular Interactions

Lattice energy calculations are utilized to model and predict the crystal structures of this compound isomers and to understand the nature of intermolecular forces governing the crystal packing. researchgate.net By using a model potential, these calculations can reproduce the observed differences in crystal packing between isomers like cis-1,2,3,6- and 3,4,5,6-THP anhydrides. researchgate.net

These calculations provide evidence for the presence of significant dipole-dipole C=O⋯C=O interactions, which play a key role in the crystal packing. researchgate.netchemicalbook.com Furthermore, a search for minima in the lattice energy for 3,4,5,6-THP anhydride demonstrated that the experimentally observed complex structure with 16 molecules in the unit cell is the thermodynamically most stable arrangement. researchgate.net This highlights the utility of lattice energy calculations in justifying why certain complex crystal structures are favored. researchgate.net The short intermolecular distances found for C=O⋯C=O are interpreted as evidence for these nonbonded dipole-dipole interactions, while longer O⋯H distances suggest that C(sp³)-H⋯O interactions are weak. researchgate.net

Semiempirical MOPAC Calculations for Reaction Pathways

Semiempirical quantum mechanical methods, such as those implemented in the Molecular Orbital Package (MOPAC), serve as a computationally efficient tool for investigating the reaction mechanisms of moderately large molecular systems. These methods are particularly useful for elucidating the fundamental reaction pathways involving this compound.

In a notable study, semiempirical MOPAC calculations were employed to support the synthesis of new cyclic imides and quinazolin-2,4-diones derived from 1,2,3,6-tetrahydrophthalic anhydride. ekb.eg The calculations were instrumental in uncovering the reaction pathway for the precursor anhydride with various amino compounds. For instance, the reaction between 1,2,3,6-tetrahydrophthalic anhydride and 4-aminopyridine (B3432731) was modeled to understand the mechanism leading to the corresponding cyclic imide. ekb.eg